molecular formula C21H29ClN2O2 B4892915 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide

カタログ番号 B4892915
分子量: 376.9 g/mol
InChIキー: ZXTALRBDKRBNGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of scientific research due to its potential in treating various neurological disorders.

作用機序

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is believed to underlie the therapeutic effects of this compound in treating addiction and epilepsy.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, this compound has been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.

実験室実験の利点と制限

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, this compound has limited solubility in water, which can make it challenging to work with in certain experimental settings.

将来の方向性

There are several future directions for research on 1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the potential of this compound in treating other neurological disorders, such as schizophrenia and depression. Additionally, there is ongoing research on the optimization of this compound as a therapeutic agent, including the development of prodrugs and analogs with improved pharmacokinetic properties.
Conclusion
In conclusion, this compound is a compound that has shown significant potential in treating various neurological disorders. Its mechanism of action, which involves the inhibition of GABA-AT and subsequent increase in GABA levels, has been linked to its therapeutic effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its pharmacological properties.

合成法

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-cyclopentylpropylmalonic acid diethyl ester, followed by cyclization and deprotection steps. The final product is obtained through purification and isolation steps.

科学的研究の応用

1-(4-chlorobenzyl)-N-(3-cyclopentylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential in treating various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels has been linked to the therapeutic effects of this compound in treating addiction and epilepsy.

特性

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-cyclopentylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2/c22-19-10-7-17(8-11-19)14-24-15-18(9-12-20(24)25)21(26)23-13-3-6-16-4-1-2-5-16/h7-8,10-11,16,18H,1-6,9,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTALRBDKRBNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。